

A Head-to-Head Clinical Comparison of Milbemycin Oxime and Selamectin in Felines

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Compound of Interest

Compound Name: *Milbemycin, oxime*

Cat. No.: *B1676592*

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In the landscape of feline parasiticides, both milbemycin oxime and selamectin stand as prominent macrocyclic lactones utilized for the control of a broad spectrum of internal and external parasites. This guide provides a detailed, evidence-based comparison of their performance, drawing from available clinical trial data to inform researchers, scientists, and drug development professionals. While direct head-to-head trials encompassing the full range of parasitic activities are limited, this document synthesizes findings from various studies to offer a comparative perspective on their efficacy, safety, and pharmacological profiles.

Efficacy Against Key Feline Parasites

The comparative efficacy of milbemycin oxime and selamectin varies depending on the target parasite. The following sections summarize the available data for heartworm, intestinal nematodes, and fleas.

Heartworm (*Dirofilaria immitis*)

Both milbemycin oxime and selamectin are effective in preventing heartworm disease in cats.

A study on an experimentally induced heartworm infection in 24 young domestic short-hair cats demonstrated that a single treatment with milbemycin oxime at a minimum dose of 2 mg/kg completely prevented the establishment of *Dirofilaria immitis*.^[1] In this study, none of the 12 treated cats had any heartworms at necropsy 183 days post-infection, whereas 11 of the 12 placebo-treated cats were infected with 1–3 adult heartworms.^[1]

Selamectin is also licensed as a heartworm preventative with efficacy against the larval stages of *Dirofilaria immitis*.^[2] In a series of studies involving cats experimentally inoculated with 100 third-stage *D. immitis* larvae, a single topical dose of selamectin at 6 mg/kg administered 30 days after inoculation was 100% effective in preventing the development of adult heartworms.^[3]

It is important to note that a controlled laboratory study reported efficacy rates of less than 100% for both milbemycin oxime and selamectin against a resistant strain of *D. immitis* in dogs, suggesting that the potential for resistance is a factor to consider in heartworm prevention strategies.^[4]^[5]

Table 1: Comparative Efficacy Against *Dirofilaria immitis* in Felines

Active Ingredient	Formulation	Dose	Efficacy	Study Type
Milbemycin Oxime	Oral	≥ 2 mg/kg	100% prevention ^[1]	Experimental Infection
Selamectin	Topical	6 mg/kg	100% prevention ^[3]	Experimental Infection

Intestinal Nematodes

Milbemycin oxime has demonstrated efficacy against adult and immature stages of *Toxocara cati*. In two studies involving experimentally infected cats, a combination product containing milbemycin oxime showed a 96.53% reduction in adult worm counts and a 95.90% reduction against fourth-stage larvae.^[6] However, in a separate study, milbemycin oxime was found to have no efficacy against third-stage larvae of *T. cati*.^[7]^[8]

Selamectin has also shown high efficacy against ascarids in naturally infected cats. In a series of field studies, monthly topical administration of selamectin at a minimum dosage of 6 mg/kg resulted in a 99.6% to 100% reduction in fecal ascarid egg counts by day 30.^[9]

Table 2: Comparative Efficacy Against *Toxocara cati* in Felines

Active Ingredient	Formulation	Efficacy (Adults)	Efficacy (L4 Larvae)	Efficacy (L3 Larvae)
Milbemycin Oxime	Oral	96.53% [6]	95.90% [6]	No efficacy [7] [8]
Selamectin	Topical	99.6% - 100% (egg count reduction) [9]	Not specified	Not specified

In a study on naturally infected feral cats, a combination product containing milbemycin oxime showed a 93.5% efficacy against *Ancylostoma* spp.[\[10\]](#)

Selamectin has also demonstrated high efficacy against hookworms. In field studies with naturally infected cats, monthly topical application of selamectin resulted in a 98.3% reduction in fecal hookworm egg counts by day 30, and a 100% reduction by day 60.[\[9\]](#)

Table 3: Comparative Efficacy Against Hookworms in Felines

Active Ingredient	Formulation	Efficacy (Adults)	Efficacy (Egg Count Reduction)
Milbemycin Oxime	Oral	93.5% [10]	Not specified
Selamectin	Topical	Not specified	98.3% (Day 30), 100% (Day 60) [9]

Fleas (*Ctenocephalides felis*)

Direct head-to-head trials comparing the efficacy of milbemycin oxime and selamectin against fleas in cats are lacking in the reviewed literature. One study compared a topical formulation of selamectin to an oral product containing lufenuron and milbemycin oxime in dogs, and selamectin to lufenuron alone in cats. In the feline arm of the study, selamectin demonstrated significantly lower flea counts compared to lufenuron at all assessments after day 0.[\[11\]](#)

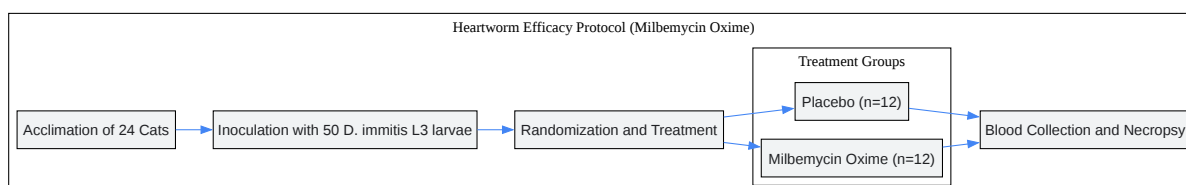
Another study in dogs compared topical selamectin to an oral combination of spinosad and milbemycin oxime. While not in the target species, the results indicated that the oral product

had a more rapid onset of flea kill in the first 48 hours, but selamectin showed similar or better residual efficacy at later time points.[12][13][14]

Experimental Protocols

Heartworm Efficacy Study (Milbemycin Oxime)

- Study Design: A randomized, placebo-controlled study.[1]
- Animals: 24 young domestic short-hair cats.[1]
- Infection: Each cat was experimentally inoculated with 50 infective third-stage larvae of *Dirofilaria immitis* on day 0.[1]
- Treatment: On day 30 post-infection, 12 cats were treated once with tablets containing 4 mg of milbemycin oxime (minimum dose of 2 mg/kg). The remaining 12 cats received placebo tablets.[1]
- Data Collection: On day 183 post-infection, blood samples were collected to test for microfilariae. The cats were then euthanized, and a necropsy was performed to examine for the presence of adult heartworms.[1]

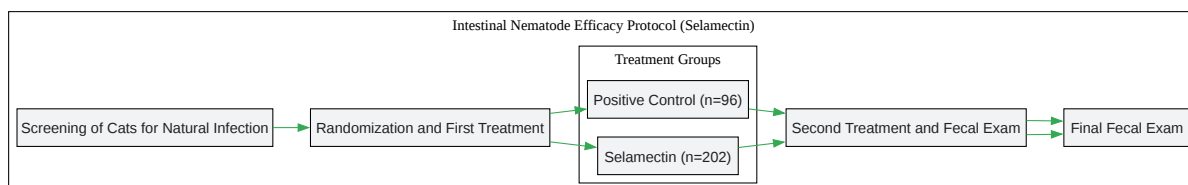


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Experimental workflow for the feline heartworm efficacy trial of milbemycin oxime.

Intestinal Nematode Efficacy Study (Selamectin)

- Study Design: A series of randomized, controlled, masked, multi-center field studies.[9]
- Animals: 298 cats of various ages and breeds with naturally acquired ascarid and/or hookworm infections.[9]
- Treatment: Cats were randomly assigned to receive either topical selamectin (n=202) at a minimum dosage of 6 mg/kg monthly, or a commercially approved positive-control product (n=96).[9]
- Data Collection: Quantitative fecal examinations for parasite eggs were performed on days 0 (before treatment), 30, and 60.[9]



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Experimental workflow for the feline intestinal nematode efficacy trial of selamectin.

Safety and Tolerability

Both milbemycin oxime and selamectin are generally considered safe for use in cats.

Adverse reactions to a combination product of milbemycin oxime and praziquantel are reported to be very rare, but on occasion, especially in young cats, systemic signs (lethargy), neurological signs (ataxia and muscle tremors), and/or gastrointestinal signs (emesis and

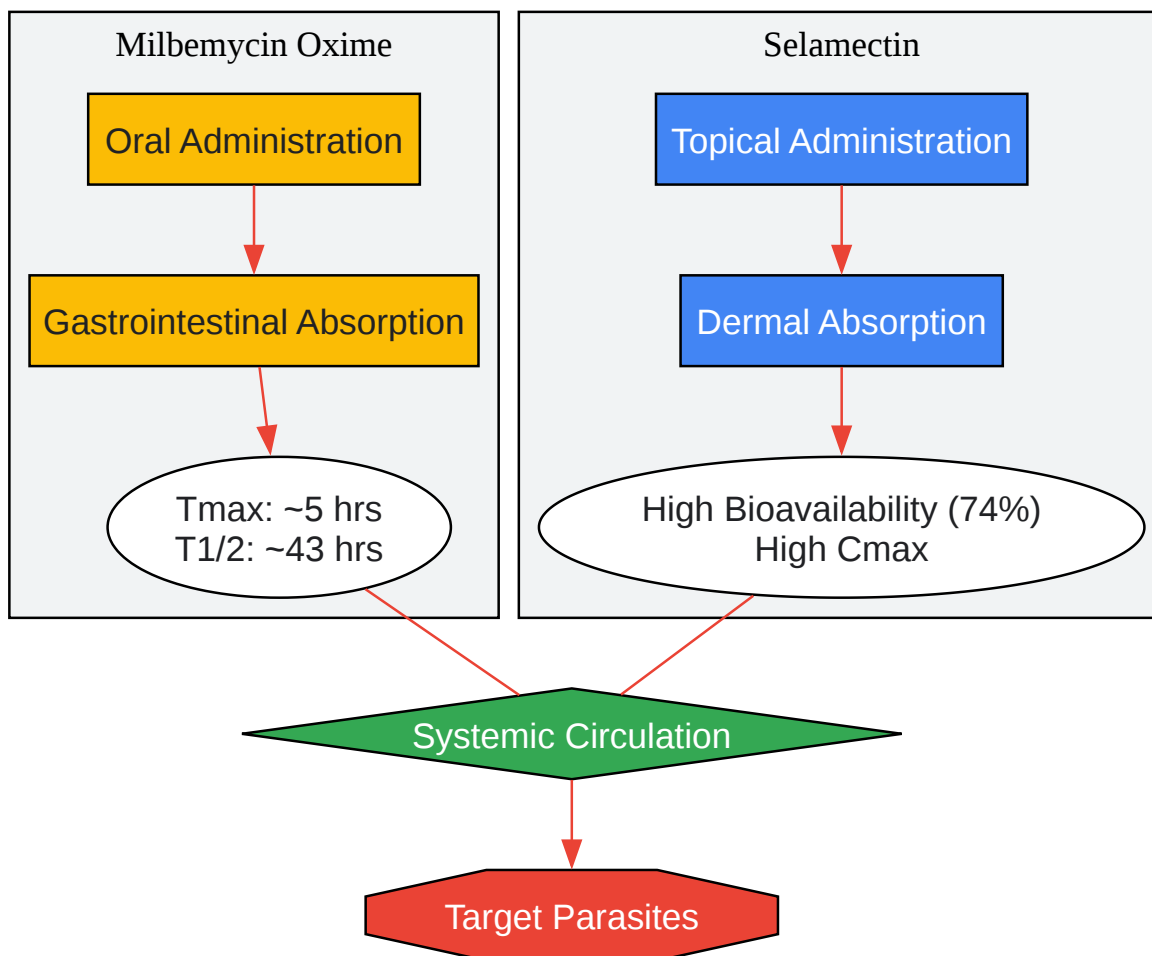
diarrhea) have been observed.[15] The concurrent use of milbemycin oxime and selamectin has been shown to be well tolerated in cats.[15]

Selamectin has a favorable safety profile and is well-tolerated by cats.[2] A study in ivermectin-sensitive Collies, a dog breed known for sensitivity to avermectins, indicated that selamectin was tolerated at higher dosages than milbemycin oxime.[16] While this finding is in a different species, it provides some insight into the comparative safety margins of these two compounds.

Pharmacokinetics

A study on the pharmacokinetics of selamectin in cats following topical administration at a dose of 24 mg/kg reported a mean maximum plasma concentration (C_{max}) of 5,513 ± 2,173 ng/mL.[17] The bioavailability of topical selamectin in cats is high, at 74%.[17]

Detailed pharmacokinetic data for milbemycin oxime in cats from a direct comparative study is not readily available in the reviewed literature. However, one document mentions that after oral administration in cats under fed conditions, milbemycin oxime reaches peak plasma concentrations within 5 hours, with a half-life of elimination of around 43 hours.[15]



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Comparative pharmacokinetic pathways of milbemycin oxime and selamectin in felines.

Conclusion

Both milbemycin oxime and selamectin are highly effective parasiticides for felines, each with a proven track record against a range of important parasites. The choice between these two active ingredients may depend on the specific parasite or parasites of concern, the desired route of administration, and the age and health status of the cat. While both are effective for heartworm prevention, their efficacy against different life stages of intestinal worms may vary. The available data suggests that both are safe for use in cats, with selamectin potentially having a wider safety margin at higher doses. Further direct head-to-head clinical trials in felines are warranted to provide a more definitive comparison across the full spectrum of their antiparasitic activity.

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